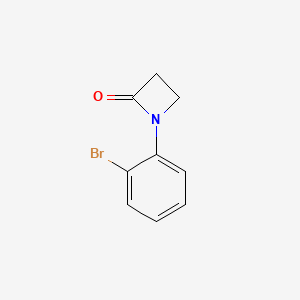

1-(2-Bromophenyl)azetidin-2-one

Description

Significance of the Azetidinone (β-Lactam) Scaffold in Chemical Research

Historical Context and Evolution of Azetidinone Chemistry

The history of azetidinone chemistry is intrinsically linked to the dawn of the antibiotic era. Although the first synthesis of a β-lactam was achieved by Hermann Staudinger in 1907, the field remained relatively obscure for decades. worldscientificnews.comresearchgate.net The investigation and recognition of its importance exploded after 1943, following the confirmation of the β-lactam structure as the core component of penicillin, a discovery made by Sir Alexander Fleming in 1928. worldscientificnews.comijsr.net This revelation catalyzed intense research efforts aimed at understanding, synthesizing, and modifying this unique heterocycle.

The initial focus was on developing synthetic and semi-synthetic variants of penicillin and later cephalosporins to combat emerging bacterial resistance and broaden the spectrum of activity. ijsr.net This led to the discovery of other classes of β-lactam antibiotics, including carbapenems, monobactams, and cephamycins. organic-chemistry.org Over time, the application of azetidinones has expanded beyond antibiotics, with derivatives now recognized as cholesterol absorption inhibitors, enzyme inhibitors, and valuable synthons for complex organic molecules. worldscientificnews.combristol.ac.uk

Role as a Privileged Structure in Contemporary Organic Synthesis

The azetidinone ring is considered a "privileged structure" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. organic-chemistry.orgbldpharm.com This versatility has led to the development of azetidinone-based compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. organic-chemistry.orgijsr.net

Beyond its direct biological applications, the strained four-membered ring serves as a powerful synthetic intermediate. researchgate.net The inherent ring strain can be strategically exploited to induce selective bond cleavage, making the azetidinone a versatile building block for constructing diverse and complex molecular architectures, including amino acids, peptides, and other heterocyclic systems. researchgate.netorientjchem.org This utility has given rise to what is known as the "β-lactam synthon method" in organic synthesis. worldscientificnews.comresearchgate.net

Fundamental Structural Characteristics and Ring Strain Properties of Azetidinones

The defining feature of the azetidin-2-one (B1220530) ring is its four-membered structure containing a cyclic amide (lactam). This small ring size imposes significant angle and torsional strain, rendering the amide bond within the β-lactam more reactive than in a typical acyclic amide. researchgate.net In a standard amide, the nitrogen atom's lone pair of electrons can delocalize into the carbonyl group, creating a stable, planar system. However, the geometric constraints of the four-membered ring inhibit this resonance, which increases the electrophilicity of the carbonyl carbon. researchgate.netmdpi.com

This heightened reactivity is crucial to the biological mechanism of β-lactam antibiotics, which act by acylating and thereby inactivating essential enzymes involved in bacterial cell wall synthesis. ijsr.netnih.gov The degree of ring strain and, consequently, the reactivity of the lactam can be modulated by the substituents attached to the ring. For instance, fusing the β-lactam ring to another ring, as seen in penicillins and cephalosporins, further increases the strain and enhances the compound's acylating ability. mdpi.com

Introduction of the 1-(2-Bromophenyl)azetidin-2-one Compound

Within the vast family of azetidinones, specific derivatives are synthesized and studied to explore novel chemical space and biological activity. 1-(2-Bromophenyl)azetidin-2-one is one such compound, distinguished by the particular substitution pattern on the ring's nitrogen atom.

Rationale for Dedicated Research Focus on This Specific Brominated Azetidinone Derivative

While extensive, dedicated studies on 1-(2-Bromophenyl)azetidin-2-one are not widely present in the public literature, the rationale for its synthesis and investigation can be inferred from broader research trends in medicinal and synthetic chemistry. The interest in such a compound stems from several key strategic considerations:

Synthetic Versatility : The ortho-bromo substituent serves as a highly valuable synthetic handle. It is well-suited for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the late-stage functionalization of the molecule. This enables the rapid generation of a library of diverse analogues, where the bromine is replaced with various other functional groups, a common strategy in drug discovery to explore the structure-activity relationship (SAR). mdpi.com

Modulation of Biological Activity : The synthesis of novel substituted azetidinones is a continuous effort in the search for new therapeutic agents. ijsr.netnih.gov Halogen atoms are known to modulate a molecule's lipophilicity, membrane permeability, and metabolic stability, which are critical pharmacokinetic properties. The specific placement of a bromine atom can lead to new or enhanced biological activities, including antibacterial, antifungal, or anticancer effects, when compared to unsubstituted or differently substituted phenyl azetidinones. mdpi.comresearchgate.net

Conformational Control : The steric bulk of the bromine atom at the ortho position can restrict the rotation around the N-C(phenyl) bond. This conformational locking can be a deliberate design element to orient the phenyl ring in a specific, biologically active conformation, potentially leading to higher affinity and selectivity for a biological target.

Exploration of Novel Chemical Space : The creation of novel, synthetically accessible compounds is a fundamental goal of chemical research. Synthesizing and characterizing molecules like 1-(2-Bromophenyl)azetidin-2-one contributes to the expansion of the known chemical universe and provides new building blocks for future synthetic endeavors. organic-chemistry.orgcnr.it

In essence, the focused interest in a compound like 1-(2-Bromophenyl)azetidin-2-one is driven by its potential as a versatile intermediate for creating more complex molecules and as a candidate for discovering new biological functions within the privileged azetidinone scaffold.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-3-1-2-4-8(7)11-6-5-9(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDIFUOAROBBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20824381 | |

| Record name | 1-(2-Bromophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20824381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7661-23-6 | |

| Record name | 1-(2-Bromophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20824381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiling of 1 2 Bromophenyl Azetidin 2 One

Reactivity of the Azetidinone Ring System

The chemistry of the azetidinone ring in 1-(2-bromophenyl)azetidin-2-one is largely dictated by the inherent ring strain and the electronic influence of the N-aryl substituent. This section explores the principal reactions involving the β-lactam core.

The significant strain within the four-membered ring of 1-(2-bromophenyl)azetidin-2-one makes it susceptible to cleavage under various conditions. This reactivity has been harnessed in numerous synthetic applications.

The β-lactam ring of N-aryl azetidin-2-ones is prone to attack by nucleophiles. The regioselectivity of this attack is influenced by the nature of the substituents on the ring and the nucleophile itself. In the case of 1-(2-bromophenyl)azetidin-2-one, which is unsubstituted at the C3 and C4 positions, nucleophilic attack can theoretically occur at either the C2 (carbonyl) or C4 position. Generally, nucleophilic attack on azetidines and their derivatives is a major class of their ring-opening reactions. magtech.com.cn The regioselectivity is closely tied to the substituents present on the azetidine (B1206935) ring. magtech.com.cn For N-aryl substituted azetidin-2-ones, the electronic effects of the aryl group can influence the reactivity of the lactam. The planarity of the 1-(2-bromophenyl)azetidin-2-one molecule, as confirmed by crystal structure studies, suggests a degree of electronic communication between the phenyl ring and the lactam. rsc.org

The mechanism of nucleophilic ring-opening typically involves the attack of the nucleophile on one of the electrophilic centers of the ring, leading to the cleavage of a C-N or C-C bond. For azetidin-2-ones, the most common site of attack is the carbonyl carbon (C2), followed by cleavage of the C2-N1 bond. However, attack at C4 is also possible, leading to cleavage of the C4-N1 bond. The presence of an aryl group on the nitrogen atom can stabilize potential intermediates, influencing the reaction pathway. magtech.com.cnbeilstein-journals.org

| Nucleophile | Reaction Conditions | Product(s) | Notes |

| Hydroxide (e.g., NaOH) | Alkaline hydrolysis | 3-(2-Bromophenylamino)propanoic acid | The reaction typically proceeds via attack at the carbonyl carbon. |

| Alkoxides (e.g., NaOMe) | Anhydrous alcohol | Methyl 3-(2-bromophenylamino)propanoate | Similar to hydrolysis, the alkoxide attacks the carbonyl group. |

| Amines (e.g., R-NH2) | Varies | N-substituted 3-(2-bromophenylamino)propanamides | The reactivity depends on the nucleophilicity and steric bulk of the amine. |

| Hydride (e.g., LiAlH4) | Anhydrous ether/THF | 1-(2-Bromophenyl)azetidine | This represents a reduction of the carbonyl group without ring opening. |

This table presents plausible reactions based on the general reactivity of N-aryl azetidin-2-ones. Specific experimental data for 1-(2-bromophenyl)azetidin-2-one may vary.

The inherent ring strain of the azetidin-2-one (B1220530) ring is a potent driving force for various chemical transformations, making it a valuable synthon in organic synthesis. beilstein-journals.orgresearchgate.net The release of this strain energy can facilitate reactions that would otherwise be thermodynamically unfavorable. mdpi.com This principle is central to the synthetic utility of β-lactams, including 1-(2-bromophenyl)azetidin-2-one.

One key strategy involves the use of the azetidinone as a constrained amino acid equivalent. Ring-opening reactions provide access to β-amino acids and their derivatives, which are important structural motifs in peptidomimetics and other biologically active molecules. The 2-bromophenyl substituent can be further functionalized either before or after the ring-opening, adding to the synthetic versatility.

Furthermore, the strained ring can participate in cycloaddition reactions and rearrangements. For instance, thermal or photochemical activation can induce ring expansion or fragmentation, leading to the formation of larger heterocyclic systems or acyclic compounds with defined stereochemistry. The specific substitution pattern of 1-(2-bromophenyl)azetidin-2-one can influence the course of these rearrangements.

The stereochemistry of ring-opening reactions of azetidin-2-ones is a critical aspect, particularly when the lactam ring is substituted. For an unsubstituted β-lactam like 1-(2-bromophenyl)azetidin-2-one, the primary stereochemical consideration arises if new chiral centers are formed during the reaction. In many nucleophilic ring-opening reactions that proceed via attack at the carbonyl carbon, the stereochemistry at C3 and C4 is retained in the resulting β-amino acid derivative, assuming these carbons are stereogenic. In the case of 1-(2-bromophenyl)azetidin-2-one, which is achiral, the stereochemical outcome is not a factor unless a chiral nucleophile or reagent is used, which could lead to diastereomeric products.

In cases where the ring opening involves a different mechanism, such as one proceeding through a carbocationic intermediate, racemization can occur. For example, the ring opening of N-tosyl azetidines with aryl borates has been shown to proceed with considerable carbocationic character at the transition state, leading to racemic products from optically active starting materials. researchgate.net While this specific reaction was not reported for 1-(2-bromophenyl)azetidin-2-one, it highlights a potential stereochemical pathway to consider in related transformations.

The carbonyl group of the azetidin-2-one ring is a key reactive site. Its reactivity is somewhat attenuated compared to a typical acyclic amide due to the delocalization of the nitrogen lone pair into the carbonyl system, which is influenced by the planarity of the N-aryl lactam. rsc.org Nevertheless, it can undergo a range of transformations.

Reduction of the carbonyl group is a common reaction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide functionality to an amine, yielding the corresponding azetidine, 1-(2-bromophenyl)azetidine. libretexts.org Milder reducing agents may not be effective.

Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbonyl group. libretexts.orgsaskoer.canptel.ac.in This reaction can lead to ring-opened products or, under certain conditions, to the formation of a hemiaminal intermediate which can be further transformed. The outcome is highly dependent on the nature of the organometallic reagent and the reaction conditions.

Ring-Opening Reactions (Excluding Biological Context)

Transformations Involving the 2-Bromophenyl Substituent

The 2-bromophenyl group attached to the nitrogen atom of the azetidinone ring offers a handle for a variety of chemical modifications, primarily through transformations of the carbon-bromine bond. This allows for the synthesis of a diverse array of derivatives where the core azetidinone structure is maintained.

One of the most powerful applications of the bromo substituent is its use in transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to form new carbon-carbon and carbon-heteroatom bonds at the 2-position of the phenyl ring. These reactions are fundamental in modern organic synthesis and provide access to complex molecular architectures. For instance, the palladium-catalyzed coupling of aryl halides with various partners is a well-established methodology.

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), base | 1-(2'-Aryl/vinyl-biphenyl-2-yl)azetidin-2-one |

| Heck Coupling | Alkene | Pd catalyst, base | 1-(2-Styrylphenyl)azetidin-2-one |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | 1-(2-(Alkynyl)phenyl)azetidin-2-one |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | 1-(2-(Amino)phenyl)azetidin-2-one |

| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Pd catalyst | 1-(2-Cyanophenyl)azetidin-2-one |

This table illustrates potential cross-coupling reactions based on the known reactivity of aryl bromides. The specific conditions and success of these reactions would need to be experimentally determined for 1-(2-bromophenyl)azetidin-2-one.

Furthermore, the bromine atom can be replaced by other functional groups through nucleophilic aromatic substitution, although this typically requires harsh conditions or activation of the aromatic ring. Lithiation of the aryl bromide followed by quenching with an electrophile is another viable strategy for introducing a variety of substituents.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a fundamental transformation for converting aryl halides into organometallic reagents. wikipedia.org In the case of 1-(2-bromophenyl)azetidin-2-one, the bromine atom can be exchanged with a metal, typically lithium, to form a highly reactive organolithium species. This reaction is usually rapid, kinetically controlled, and influenced by the stability of the resulting carbanion. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

The resulting lithiated intermediate is a potent nucleophile and can be quenched with various electrophiles to introduce a wide range of substituents onto the phenyl ring. This two-step sequence provides a powerful method for the synthesis of diverse derivatives.

Table 1: Examples of Halogen-Metal Exchange and Electrophilic Quenching

| Electrophile | Product |

| Carbon dioxide (CO₂) | 2-(2-oxoazetidin-1-yl)benzoic acid |

| Aldehydes/Ketones | 1-(2-(hydroxyalkyl)phenyl)azetidin-2-one |

| Alkyl halides | 1-(2-alkylphenyl)azetidin-2-one |

| Disulfides | 1-(2-(alkylthio)phenyl)azetidin-2-one |

This table presents hypothetical products based on established chemical principles of halogen-metal exchange and electrophilic quenching.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for Further Arylation, Alkynylation, or Olefination

The bromine atom on the phenyl ring of 1-(2-bromophenyl)azetidin-2-one serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a biaryl structure. libretexts.orgyoutube.com The reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.org This method is widely used for its mild reaction conditions and tolerance of various functional groups. youtube.com The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org

Sonogashira Coupling: This reaction facilitates the coupling of the aryl bromide with a terminal alkyne, creating an arylalkyne. libretexts.orgorganic-chemistry.orgwikipedia.org It is generally co-catalyzed by palladium and copper complexes in the presence of a base. libretexts.orgwikipedia.orgjk-sci.com The reaction can often be carried out under mild, and even aqueous, conditions. wikipedia.org The mechanism involves the formation of a copper acetylide, which then participates in the palladium catalytic cycle. youtube.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction is a powerful tool for olefination and is known for its high stereoselectivity, typically affording the trans product. organic-chemistry.org The catalytic cycle includes oxidative addition, migratory insertion of the olefin, and β-hydride elimination. libretexts.org

Table 2: Representative Cross-Coupling Reactions of 1-(2-Bromophenyl)azetidin-2-one

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | 1-(biphenyl-2-yl)azetidin-2-one |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 1-(2-(alkynyl)phenyl)azetidin-2-one |

| Heck | Alkene | Pd catalyst, base | 1-(2-(alkenyl)phenyl)azetidin-2-one |

This table illustrates the general transformations possible through cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Bromophenyl Ring (if applicable)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. lumenlearning.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. lumenlearning.comgovtpgcdatia.ac.in

In the case of 1-(2-bromophenyl)azetidin-2-one, the azetidinone ring itself is not a sufficiently strong electron-withdrawing group to activate the bromophenyl ring for SNAr with common nucleophiles under standard conditions. Therefore, direct SNAr reactions on the bromophenyl ring of this specific compound are generally not applicable. However, it's worth noting that recent studies have shown that some SNAr reactions, previously thought to be stepwise, may proceed through a concerted mechanism. nih.govrsc.org

Functionalization and Derivatization at C3 and C4 of the Azetidinone Ring

The C3 and C4 positions of the azetidinone ring are key sites for introducing structural diversity, which can significantly influence the biological properties of the resulting compounds.

The stereoselective functionalization of the azetidinone ring is a critical aspect of synthesizing chiral β-lactam derivatives. Various strategies have been developed to control the stereochemistry at these positions. For instance, deprotonation at the C3 position with a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile, can introduce substituents. researchgate.net The stereoselectivity of this process can be influenced by the existing substituents on the ring and the reaction conditions. researchgate.net Another approach involves the stereoselective reduction of azetidin-2-ones to form azetidines, where the stereochemistry of the ring substituents is retained. acs.org

A wide array of functional groups can be introduced at the C3 and C4 positions to create a library of diversified compounds. For example, various substituents on the aryl group at the C4 position have been shown to be important for certain biological activities. nih.gov The introduction of alkyl or aryl groups at the C3 position is also a common strategy for diversification. The development of new synthetic methods continues to expand the possibilities for functionalizing these positions. chemrxiv.org

Reactions at the N1-Substituent (Aryl Nitrogen)

The nitrogen atom of the azetidinone ring can also be a site for chemical modification, although reactions directly at the N1-aryl nitrogen are less common than those on the phenyl ring or the lactam ring itself. Research has shown that N-bromo-azetidinones can be synthesized and subsequently undergo radical reactions. acs.orgnih.gov For example, N-bromo-azetidinones can react with disulfides in the presence of a radical initiator like TEMPO to form N-sulfenylated azetidinones. acs.orgnih.govresearchgate.net This transformation opens up a pathway to a new class of N-functionalized β-lactams with potential biological activity. researchgate.net

Mechanistic Insights and Theoretical Investigations of 1 2 Bromophenyl Azetidin 2 One

Computational Chemistry and Molecular Modeling

Computational methods serve as a powerful lens to scrutinize the properties of 1-(2-bromophenyl)azetidin-2-one at a molecular level.

Density Functional Theory (DFT) has been instrumental in exploring the reactivity of the azetidin-2-one (B1220530) ring. For instance, DFT calculations have been employed to investigate the ring-splitting of azetidin-2-ones via their radical anions. These studies reveal that upon one-electron injection, the radical anions of azetidin-2-ones can undergo ring-splitting through either N–C4 or C3–C4 bond cleavage, leading to the formation of open-chain amides. The calculations support a preference for β-cleavage by determining the energy barriers associated with the transition states, offering a complementary activation strategy to the α-cleavage observed in the neutral excited states. rsc.org

Furthermore, DFT-based methods have been used to gain mechanistic insight into reactions such as the addition of bromine to allylaryl derivatives, which can lead to the formation of cyclic intermediates. nih.gov While not directly on 1-(2-bromophenyl)azetidin-2-one, these studies on related systems highlight the capability of quantum chemical calculations to elucidate reaction pathways and the influence of substituents on reaction outcomes. nih.gov

The conformation of 1-(2-bromophenyl)azetidin-2-one has been a subject of both experimental and theoretical interest. Crystal structure studies have shown that in the solid state, the phenyl and β-lactam rings in 1-(2-bromophenyl)azetidin-2-one are coplanar. This is in contrast to the related compound, 1-(2-bromophenyl)pyrrolidin-2-one, where the phenyl and five-membered rings are substantially non-planar. rsc.org Ultraviolet (UV) spectroscopy data further suggest that 1-(2-bromophenyl)azetidin-2-one maintains a planar conformation in solution. rsc.org

The planarity of the azetidinone ring system is a critical factor influencing its stability and reactivity. The strain energy associated with the four-membered ring is a key feature of β-lactams and is crucial for their chemical behavior. Computational methods can be used to calculate the energetic profiles of different conformations, providing insight into the barriers to ring puckering and the relative stability of planar versus non-planar forms.

Computational chemistry plays a vital role in the elucidation of molecular structures by predicting and helping to interpret spectroscopic data. For complex organic molecules, including β-lactams, simple spectroscopic analysis may not be sufficient for unambiguous structure determination. researchgate.net

Infrared (IR) Spectroscopy: Theoretical calculations can predict vibrational frequencies, which can be correlated with experimental IR spectra. For azetidin-2-ones, the characteristic C=O stretching frequency of the β-lactam ring is a key diagnostic peak. nih.gov Machine learning models trained on large datasets of simulated IR spectra are also being developed to predict molecular structures directly from IR data. ibm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict ¹H and ¹³C NMR chemical shifts. These predicted values, when compared with experimental data, can help in the assignment of signals and confirmation of the molecular structure. researchgate.net For instance, the chemical shifts of the protons on the azetidinone ring are sensitive to their chemical environment and stereochemistry. nih.gov

Mass Spectrometry (MS): While direct prediction of full mass spectra is complex, computational methods can be used to study the fragmentation pathways of molecules like 1-(2-bromophenyl)azetidin-2-one. This can aid in the interpretation of the observed fragment ions in an experimental mass spectrum. umn.edu

Below is a table summarizing the predicted spectroscopic data for a related compound, which illustrates the type of information that can be obtained through computational methods.

| Spectroscopic Technique | Predicted Data Type | Relevance to 1-(2-Bromophenyl)azetidin-2-one Structure Elucidation |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | Prediction of the characteristic β-lactam C=O stretching frequency. |

| ¹H NMR | Chemical Shifts (ppm) | Assignment of protons on the azetidinone and phenyl rings. |

| ¹³C NMR | Chemical Shifts (ppm) | Assignment of carbon atoms, including the carbonyl carbon. |

| Mass Spectrometry | Fragment Ion Masses (m/z) | Interpretation of fragmentation patterns to confirm molecular structure. |

This table is illustrative and based on general capabilities of computational spectroscopy.

Quantum chemical calculations can provide valuable thermodynamic data for molecules like 1-(2-bromophenyl)azetidin-2-one. Ab initio and DFT methods can be used to calculate thermodynamic functions such as enthalpy, entropy, and Gibbs free energy. semanticscholar.org These parameters are crucial for understanding the stability of the molecule and the feasibility of various chemical reactions. For example, calculating the free energy change for a proposed reaction pathway can determine whether the reaction is thermodynamically favorable. nih.gov Such calculations can also be used to estimate the strain energy of the β-lactam ring, which is a key factor in its reactivity.

Elucidation of Reaction Mechanisms

Understanding the detailed step-by-step process of how 1-(2-bromophenyl)azetidin-2-one is formed and how it reacts is fundamental to its chemistry.

The formation of the azetidin-2-one ring often involves cycloaddition or cyclization reactions where stereochemistry is a critical aspect. The stereochemical outcome of these reactions is governed by the principles of orbital symmetry and the specific reaction conditions.

[2+2] Cycloaddition: The synthesis of β-lactams can be achieved through a [2+2] cycloaddition reaction between a ketene (B1206846) and an imine. The stereochemistry of these reactions is often predictable. For thermal [2+2] cycloadditions involving ketenes, the reaction generally proceeds with a specific stereochemical outcome. libretexts.org Photochemical [2+2] cycloadditions also follow defined stereochemical rules. libretexts.orglibretexts.org The stereochemistry of the substituents on the resulting azetidinone ring is determined by the geometry of the starting materials. libretexts.org

Intramolecular Cyclization: Azetidin-2-ones can also be formed through intramolecular cyclization reactions. The stereochemical course of these cyclizations can be influenced by various factors, including the nature of the starting material, the reagents used, and the reaction conditions. For example, the stereochemistry of the product can be controlled by using chiral catalysts or auxiliaries. researchgate.net The elucidation of the stereochemical pathway is crucial for the synthesis of enantiomerically pure β-lactam derivatives.

Transition State Analysis in Key Synthetic Steps

The pivotal step in the formation of the 1-(2-bromophenyl)azetidin-2-one ring via the Staudinger reaction is the cycloaddition of a ketene with the corresponding imine, N-(2-bromobenzylidene)aniline. The reaction is understood to proceed through a zwitterionic intermediate. wikipedia.org The initial step involves a nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ketene. wikipedia.org The presence of electron-donating or withdrawing groups on the imine can influence this initial attack. wikipedia.org

Following the formation of the zwitterionic intermediate, the subsequent step is an intramolecular ring closure to form the β-lactam ring. wikipedia.org This ring closure can be conceptualized as either a nucleophilic attack or an electrocyclic ring closure. wikipedia.org The stereochemical outcome of the reaction, yielding either cis or trans isomers, is determined at this stage and is a subject of considerable mechanistic investigation. researchgate.net The relative stability of the intermediates leading to the different stereoisomers plays a crucial role. researchgate.net

Theoretical models and computational studies on similar systems suggest that the approach of the ketene to the imine and the subsequent geometry of the zwitterionic intermediate are critical in dictating the final stereochemistry of the β-lactam. researchgate.net The planarity of the ketene and the substituents on both the ketene and the imine influence the steric and electronic interactions within the transition state, thereby guiding the diastereoselectivity of the ring closure. researchgate.net

Role of Catalysts and Reagents in Directing Chemical Transformations

The choice of catalysts and reagents in the synthesis of azetidin-2-ones is crucial for controlling the reaction's efficiency and stereoselectivity. In the context of the Staudinger reaction, various reagents and catalytic systems have been explored to enhance yields and direct the stereochemical outcome.

Bases and Solvents:

Triethylamine (B128534) (TEA) is a commonly used base in the Staudinger reaction to generate the ketene in situ from an acyl chloride. nih.gov The choice of solvent can also significantly impact the reaction rate and selectivity. asianpubs.org Different solvents can influence the stability of the zwitterionic intermediate and the transition states, thereby affecting the product distribution. asianpubs.org

Catalysts for Asymmetric Synthesis:

Significant advancements have been made in the development of catalytic, asymmetric Staudinger reactions to produce enantiomerically enriched β-lactams. organic-chemistry.org Chiral catalysts, including N-heterocyclic carbenes (NHCs) and planar-chiral nucleophiles, have been successfully employed to induce enantioselectivity. organic-chemistry.org These catalysts typically operate by activating the ketene or the imine, creating a chiral environment that favors the formation of one enantiomer over the other.

For instance, chiral phosphine (B1218219) catalysts have been shown to be effective in the catalytic asymmetric Staudinger-aza-Wittig reaction, a related transformation for the synthesis of heterocyclic amines. nih.gov The catalyst is involved in the formation of a chiral intermediate, which then directs the stereochemical course of the reaction. nih.gov Brønsted acids can also play a role in accelerating the catalytic cycle. nih.gov

The table below summarizes the role of various types of catalysts and reagents in the synthesis of azetidin-2-ones based on the principles of the Staudinger reaction.

| Catalyst/Reagent Type | General Role in Azetidin-2-one Synthesis | Potential Impact on 1-(2-Bromophenyl)azetidin-2-one Synthesis |

| Tertiary Amines (e.g., Triethylamine) | In-situ generation of ketene from acyl chloride. | Essential for the formation of the ketene precursor. |

| Solvents (e.g., Dichloromethane, Toluene) | Influence reaction rate and solubility of reactants and intermediates. Can affect stereoselectivity. | The choice of solvent would be critical for optimizing the yield and potentially the stereochemical outcome. |

| Chiral N-Heterocyclic Carbenes (NHCs) | Catalyze asymmetric [2+2] cycloaddition by activating the ketene. | Could be employed for the enantioselective synthesis of 1-(2-bromophenyl)azetidin-2-one. |

| Chiral Phosphines | Mediate catalytic asymmetric Staudinger and aza-Wittig reactions. | Could be utilized in a catalytic cycle to produce chiral 1-(2-bromophenyl)azetidin-2-one. |

| Brønsted Acids | Can act as co-catalysts to accelerate the reaction rate in certain catalytic cycles. | May enhance the efficiency of a catalytic synthesis of the target compound. |

While direct experimental data on the catalytic synthesis of 1-(2-bromophenyl)azetidin-2-one is limited in the provided search results, the principles established for other N-aryl-β-lactams strongly suggest that a judicious selection of catalysts and reagents would be paramount in controlling the synthesis of this specific compound, particularly for achieving high yields and stereoselectivity.

Advanced Applications in Contemporary Organic Synthesis

1-(2-Bromophenyl)azetidin-2-one as a Versatile Synthetic Intermediate

The strategic placement of a bromine atom on the N-phenyl substituent of the azetidin-2-one (B1220530) ring in 1-(2-Bromophenyl)azetidin-2-one provides a reactive handle for a variety of synthetic manipulations. This, coupled with the inherent reactivity of the β-lactam ring, makes it a highly valuable and versatile building block in organic synthesis.

Precursor for the Construction of Complex Heterocyclic Systems

The reactivity of 1-(2-Bromophenyl)azetidin-2-one lends itself to the synthesis of a wide array of more complex heterocyclic structures. The bromo substituent can participate in various cross-coupling reactions, while the β-lactam ring can undergo ring-opening or rearrangement reactions to afford larger and more intricate ring systems. For instance, palladium-catalyzed coupling reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 2-position of the phenyl ring. Furthermore, the strained four-membered ring can be selectively opened by nucleophiles, providing access to acyclic intermediates that can then be cyclized to form different heterocyclic scaffolds. This versatility has been exploited in the synthesis of various fused and spirocyclic heterocyclic compounds.

A notable application of azetidin-2-one derivatives is in the synthesis of thrombin inhibitors. A series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives have been prepared and evaluated for their inhibitory activity against serine proteases like thrombin, trypsin, and plasmin. nih.gov While the N-unsubstituted, 4-phenethyl derivative showed weak inhibition, acetylation of the β-lactam nitrogen led to a potent, time-dependent inhibitor of thrombin. nih.gov This highlights the importance of the substituents on the azetidinone ring for biological activity.

Building Block for the Synthesis of β-Amino Acid and β-Amino Alcohol Derivatives

β-Amino acids and β-amino alcohols are crucial components of many natural products and pharmaceuticals. researchgate.net The azetidin-2-one ring serves as a convenient and stereochemically defined precursor to these valuable building blocks. Ring opening of 1-(2-Bromophenyl)azetidin-2-one with various nucleophiles can lead to the formation of the corresponding β-amino acid esters or amides. Subsequent reduction of the ester or amide functionality provides access to the corresponding β-amino alcohols. researchgate.netresearchgate.net The stereochemistry of the substituents on the azetidinone ring is often retained during these transformations, allowing for the synthesis of enantiomerically pure β-amino acid and β-amino alcohol derivatives. acs.org

The development of enantioselective methodologies for the synthesis of β-amino acid derivatives is an active area of research. wustl.edu For example, chiral amidine-based catalysts have been used to catalyze the asymmetric cyclocondensation of fluoroacetic acid and N-sulfonyl aldimines to produce α-fluoro-β-lactams with high enantiomeric enrichment. wustl.edu These reactive lactams can then be converted to various α-fluoro-β-amino acid derivatives. wustl.edu

Applications in Peptidomimetics as Non-Natural Amino Acid Surrogates

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as increased stability and oral bioavailability. The incorporation of non-natural amino acids is a common strategy in the design of peptidomimetics. Due to their constrained conformation, azetidin-2-one derivatives, including those derived from 1-(2-Bromophenyl)azetidin-2-one, can serve as valuable surrogates for natural amino acids in peptide chains. These modifications can induce specific secondary structures and enhance the biological activity of the resulting peptidomimetic. The use of orthogonally protected tri-functional amino acids is a key tool in the synthesis of such complex peptides. sigmaaldrich.com

Chiral Azetidinones in Asymmetric Synthesis

The control of stereochemistry is a central theme in modern organic synthesis. Chiral azetidinones have emerged as powerful tools in asymmetric catalysis, serving both as chiral ligands for metal catalysts and as targets for enantioselective synthesis.

Development of Chiral Catalysts and Ligands Utilizing Azetidinone Scaffolds

The rigid and well-defined structure of the azetidinone ring makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. researchgate.net By attaching coordinating groups to the azetidinone core, it is possible to create a chiral environment around a metal center, thereby inducing enantioselectivity in a variety of chemical reactions. For instance, chiral C2-symmetric 2,4-disubstituted azetidines have been successfully synthesized and used as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net The development of new chiral P,S-type ligands based on various chiral skeletons has also been a focus, offering pathways to ligands with diverse electronic and steric properties for optimizing enantioselective transformations. scilit.com The design of such "privileged chiral ligands" is a significant challenge but offers immense potential for advancing asymmetric synthesis. researchgate.net

Azetidine-derived ligands have been effectively used in a range of asymmetric catalytic reactions, including Friedel-Crafts alkylations and Henry reactions. researchgate.net Enantiopure cis-azetidines have been utilized as chiral ligands for transition metals, with Cu-azetidine complexes showing high enantioselectivity (up to >99.5% ee) as catalysts for the Henry reaction. bham.ac.uk

Enantioselective Synthesis of Azetidinone Derivatives

The development of methods for the enantioselective synthesis of azetidinone derivatives is crucial for their application in asymmetric synthesis and as chiral building blocks. acs.orgbepls.com Various strategies have been developed to achieve this, including the use of chiral auxiliaries, chiral catalysts, and chiral starting materials.

One approach involves the use of chiral N-propargylsulfonamides in a gold-catalyzed oxidative cyclization to produce chiral azetidin-3-ones with high enantiomeric excess (>98% e.e.). nih.gov This method avoids the use of toxic diazo intermediates often employed in other synthetic routes. nih.gov Another strategy utilizes chiral scaffolding ligands that covalently and reversibly bind to the substrate, effectively acting as a chiral auxiliary that can be used in catalytic amounts. nih.gov This has been successfully applied to the enantioselective hydroformylation of allylic amines to produce β-amino aldehydes with good yields and high enantioselectivity. nih.gov

The synthesis of new 2-azetidinone derivatives often involves the cyclization of Schiff bases. chemijournal.com For example, the reaction of Schiff bases with chloroacetyl chloride in the presence of a base is a common method for forming the β-lactam ring.

Use as Chiral Auxiliaries and Templates in Stereoselective Reactions

The investigation into the utility of 1-(2-Bromophenyl)azetidin-2-one as a chiral auxiliary or template for controlling the stereochemical outcome of reactions has yielded no published examples. A crucial aspect for a chiral auxiliary is the presence of a stereogenic center that can effectively bias the formation of one stereoisomer over another. While the broader class of azetidinones has been explored in asymmetric synthesis, often by incorporating chiral substituents, the specific compound , 1-(2-Bromophenyl)azetidin-2-one , is itself achiral.

A study on the solid-state structure of 1-(2-Bromophenyl)azetidin-2-one revealed a planar conformation of the molecule. While planar chirality is a recognized phenomenon in certain classes of molecules, such as some cyclophanes or metal-arene complexes, there is no indication in the literature that this N-aryl azetidinone exhibits such properties or that its planarity has been leveraged for stereocontrol in any synthetic context. Without any documented stereoselective transformations directed by this compound, a detailed discussion on this topic remains purely speculative.

Strain Release Strategies in Organic Synthesis Utilizing Azetidinones

The inherent ring strain of the four-membered azetidinone core is a well-established feature that can be harnessed as a thermodynamic driving force for various chemical transformations. Ring-opening reactions of azetidinones can lead to the formation of more complex acyclic or larger cyclic structures.

However, a thorough search of the scientific literature has not revealed any specific instances where 1-(2-Bromophenyl)azetidin-2-one has been employed in a strain-release strategy. The presence of the 2-bromophenyl substituent could theoretically offer a handle for specific types of reactions, for instance, through transition-metal catalyzed cross-coupling reactions following or preceding ring-opening. Nevertheless, no such reactivity has been reported for this particular compound. The broader concept of strain-release in azetidine (B1206935) chemistry is an active area of research, but it cannot be specifically exemplified using 1-(2-Bromophenyl)azetidin-2-one based on the current body of scientific work.

Due to the lack of research data and documented applications in the specified advanced fields of organic synthesis, it is not possible to provide detailed research findings or populate the requested data tables for 1-(2-Bromophenyl)azetidin-2-one .

Future Research Directions and Emerging Methodologies in 1 2 Bromophenyl Azetidin 2 One Chemistry

Exploration of Novel Reaction Pathways and Mechanistic Discoveries

Uncovering new reaction pathways and gaining a deeper mechanistic understanding are crucial for expanding the synthetic utility of 1-(2-bromophenyl)azetidin-2-one. The unique combination of the strained β-lactam and the reactive aryl bromide provides a rich playground for chemical exploration.

Future work could focus on leveraging the 2-bromophenyl group for novel transformations. While palladium-catalyzed cross-coupling reactions are well-established, exploring novel catalytic systems or reaction conditions for Suzuki, Heck, or Buchwald-Hartwig couplings on the 1-(2-bromophenyl)azetidin-2-one scaffold could lead to libraries of new compounds.

The β-lactam ring itself can undergo a variety of transformations beyond simple hydrolysis. Research into unusual, selective ring-opening reactions could provide access to valuable β-amino acid derivatives. acs.orgnih.gov For example, reports on the dual-path fragmentation of 4-(pyrrol-2-yl)azetidin-2-ones under alkaline hydrolysis suggest that complex and unexpected reaction pathways may be accessible. rsc.org Investigating the reactivity of 1-(2-bromophenyl)azetidin-2-one under various conditions (e.g., with different nucleophiles, under photochemical or electrochemical stimulation) could reveal novel transformations.

Mechanistic studies, employing computational tools like Density Functional Theory (DFT) and advanced spectroscopic techniques, will be vital in elucidating the underlying principles of these new reactions. chemrxiv.org A deeper understanding of transition states and reaction intermediates will enable the rational design of more efficient and selective synthetic methods.

Integration with Sustainable Chemistry Principles

The choice of solvent is a critical factor in the environmental impact of a chemical process. nih.gov Research is moving away from hazardous chlorinated solvents towards more benign alternatives. For azetidine (B1206935) and aziridine (B145994) synthesis, solvents like cyclopentyl methyl ether (CPME) and ethyl acetate (B1210297) have been successfully employed in flow chemistry protocols. nih.govuniba.itbeilstein-journals.org Future syntheses of 1-(2-bromophenyl)azetidin-2-one and its derivatives should aim to incorporate such green solvents. Water is another highly desirable solvent, and developing synthetic methods that are compatible with aqueous media, perhaps using microwave irradiation, is a key goal. organic-chemistry.org

The use of greener reagents is also crucial. This includes employing catalysts instead of stoichiometric reagents and choosing reagents that are derived from renewable feedstocks or have a lower environmental footprint.

| Green Chemistry Aspect | Traditional Approach | Sustainable Alternative | Example Application |

| Solvent | Dichloromethane, Toluene | Cyclopentyl methyl ether (CPME), Ethyl acetate, Water. nih.govuniba.it | Flow hydrogenation of 2-azetines in CPME. uniba.it |

| Reagents | Stoichiometric oxidants/reductants | Catalytic systems, electricity. nih.gov | Electrocatalytic regeneration of oxidants. nih.gov |

| Energy Input | High-temperature reflux | Microwave irradiation, sonication, visible light. springernature.comtandfonline.com | Microwave-assisted synthesis of 2-azetidinones. tandfonline.com |

Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. jocpr.comnumberanalytics.com Reactions with high atom economy, such as cycloadditions and rearrangements, are inherently more sustainable as they generate less waste. The Staudinger [2+2] cycloaddition, a key method for synthesizing the azetidin-2-one (B1220530) core, is an excellent example of an atom-economical reaction. tandfonline.comresearchgate.net

Future research will focus on optimizing existing routes and developing new ones that maximize atom economy. This involves designing multi-component reactions where several molecules are combined in a single step to build complexity efficiently. nih.gov Improving reaction efficiency also entails developing highly selective catalysts that minimize the formation of byproducts and allow for easier purification of the desired 1-(2-bromophenyl)azetidin-2-one. The ultimate goal is to develop synthetic processes that are not only scientifically elegant but also environmentally responsible and economically viable.

Expansion of Synthetic Utility Beyond Traditional Applications (e.g., Material Science, Polymer Chemistry)

While the primary research focus on β-lactam derivatives, including 1-(2-Bromophenyl)azetidin-2-one, has traditionally been in medicinal chemistry, there is a growing interest in expanding their utility into material science and polymer chemistry. The strained four-membered ring of the azetidin-2-one core presents a unique reactive handle for polymerization and the synthesis of novel functional materials.

The exploration of 1-(2-Bromophenyl)azetidin-2-one in these non-traditional fields is still in its nascent stages. However, the broader class of β-lactams has demonstrated significant potential, suggesting promising future research directions for this specific compound. The primary mechanism for harnessing β-lactams in polymer synthesis is through ring-opening polymerization (ROP). This process can lead to the formation of poly(β-peptide)s, which are structural analogues of natural poly(α-peptide)s and can exhibit interesting properties for material applications.

The presence of the 2-bromophenyl substituent on the nitrogen atom of 1-(2-Bromophenyl)azetidin-2-one offers a site for further functionalization, which could be exploited to create polymers with tailored properties. For instance, the bromine atom could be substituted or used in cross-coupling reactions to introduce various functional groups either before or after polymerization. This could lead to the development of stimuli-responsive materials, liquid crystals, or polymers with specific optical or electronic properties.

Although specific research on the polymerization of 1-(2-Bromophenyl)azetidin-2-one is limited, the general principles of β-lactam polymerization provide a framework for its potential applications. The table below outlines potential research avenues and the types of materials that could be developed from this compound, based on established knowledge of β-lactam chemistry.

| Potential Application Area | Polymer/Material Type | Potential Properties and Research Focus | Relevant Polymerization/Modification Technique |

|---|---|---|---|

| Advanced Coatings | Functional Poly(β-peptide)s | Development of antibacterial or antifouling surfaces. The bromophenyl group could be functionalized to enhance surface adhesion or introduce specific biocidal moieties. | Ring-Opening Polymerization (ROP), Post-polymerization modification |

| Smart Hydrogels | Cross-linked Poly(β-peptide) Networks | Creation of materials that respond to stimuli such as pH, temperature, or specific analytes. The 2-bromophenyl group could be used to incorporate responsive units. | ROP followed by cross-linking reactions |

| Drug Delivery Systems | Biodegradable Poly(β-peptide) Micelles or Nanoparticles | Encapsulation and controlled release of therapeutic agents. The polymer backbone's degradability and the potential for functionalization make it suitable for biomedical applications. | ROP of amphiphilic block copolymers derived from functionalized 1-(2-Bromophenyl)azetidin-2-one |

| Organic Electronics | Conjugated Polymers | Synthesis of materials with tailored electronic properties by incorporating the azetidinone-derived monomer into a conjugated polymer backbone via the bromophenyl group. | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) followed by polymerization |

Future research in this area would need to focus on overcoming the challenges associated with the controlled polymerization of β-lactams, such as side reactions and control over molecular weight and dispersity. The development of efficient catalytic systems for the ROP of N-aryl β-lactams like 1-(2-Bromophenyl)azetidin-2-one will be crucial for unlocking their full potential in material science and polymer chemistry. The unique planar conformation of 1-(2-bromophenyl)azetidin-2-one, as suggested by crystallographic studies, may also influence its polymerization behavior and the properties of the resulting polymers, representing another interesting avenue for investigation. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(2-Bromophenyl)azetidin-2-one, and how can reaction conditions be optimized to improve yield?

- Methodology : Use [2+2] cycloaddition or intramolecular cyclization of bromophenyl-substituted precursors. For example, gold-catalyzed reactions (as demonstrated for structurally similar azetidinones in ) can enhance regioselectivity. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to stabilize intermediates. Monitor reaction progress via TLC or HPLC-MS.

- Key Challenge : The electron-withdrawing bromophenyl group may hinder nucleophilic ring closure; using Lewis acids like BF₃·OEt₂ can mitigate this .

Q. How can structural confirmation of 1-(2-Bromophenyl)azetidin-2-one be achieved using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Compare chemical shifts of the azetidinone carbonyl (δ ~175–185 ppm) and aromatic protons (δ ~7.0–7.8 ppm) with analogous compounds (e.g., 3-methyl-4-(4-methylphenyl)azetidin-2-one in ).

- IR Spectroscopy : Confirm the lactam carbonyl stretch at ~1680–1720 cm⁻¹.

- X-ray Crystallography : Use SHELXL ( ) for refinement if single crystals are obtained. A similar structure, (2-Bromophenyl)(4-hydroxy-1,1-dioxobenzothiazin-3-yl)methanone (), shows how bromine substitution affects bond angles.

Advanced Research Questions

Q. What computational approaches predict the reactivity of 1-(2-Bromophenyl)azetidin-2-one in medicinal chemistry applications?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient bromophenyl ring may favor electrophilic aromatic substitution.

- Molecular Docking : Screen against biological targets (e.g., enzymes in ’s benzodiazepine derivatives) to assess binding affinity. Use software like AutoDock Vina with force fields adjusted for halogen bonding .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution techniques are applicable?

- Methodology :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclization.

- Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation. Compare retention times with racemic standards ( ).

Q. What strategies resolve discrepancies between experimental and theoretical NMR data for this compound?

- Methodology :

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating coupling constants and cross-peaks.

- Dynamic Effects : Consider rotameric equilibria of the azetidinone ring; variable-temperature NMR can reveal conformational flexibility .

Q. How does the bromophenyl substituent influence the compound’s stability under thermal or photolytic conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) and compare with non-brominated analogs.

- UV-Vis Spectroscopy : Monitor photodegradation kinetics at λ = 250–300 nm (common for aryl bromides). Use LC-MS to identify degradation byproducts .

Q. What are the challenges in using 1-(2-Bromophenyl)azetidin-2-one as a pharmacophore in CNS drug development?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.